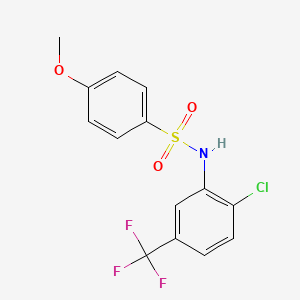

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group attached to the sulfonamide nitrogen and a 4-methoxybenzenesulfonyl moiety. The methoxy (-OCH₃) group on the benzene ring may modulate solubility and electronic effects.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCLVVBGNLNOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the methoxybenzenesulfonamide moiety is added through sulfonation and subsequent methoxylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving inflammation and oxidative stress.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)-5-methylhex-4-enamide

- Structure : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but incorporates a 5-methylhex-4-enamide substituent instead of 4-methoxybenzenesulfonamide.

- Synthesis: Prepared via acid-catalyzed coupling of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with 5-methylhex-4-enoic acid (71% yield) .

- Spectroscopy : ¹H NMR data (CDCl₃) reveals distinct alkene proton signals (δ 5.03–4.98) and aromatic peaks (δ 7.68–8.53), differing from the target compound’s expected methoxy resonance .

- Molecular Weight : 371.78 g/mol vs. 389.77 g/mol (calculated for the target compound).

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2)

- Structure: Replaces the sulfonamide group with a nitrobenzamide (-CONH-C₆H₄-NO₂) moiety.

- Molecular weight is lower (344.67 g/mol) due to the absence of the sulfonyl group .

- Applications : Marketed as a research chemical (90% purity, $57/2μmol), though biological data are unspecified .

N-[2-Chloro-4-(trifluoromethyl)phenyl] Tetrahydropyrimidine-5-carboxamide Derivatives

- Structure : Positional isomer (4-CF₃ vs. 5-CF₃) with a tetrahydropyrimidine-thioxo-carboxamide scaffold.

- Synthesis : Synthesized via cyclocondensation of thiourea, substituted benzaldehydes, and N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide .

- Biological Activity : Exhibits antimicrobial properties, suggesting that the 4-CF₃ positional isomer may favor interactions with microbial targets compared to the 5-CF₃ variant .

Fomesafen (CAS 72178-02-0)

- Structure: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide.

- Key Differences: Phenoxy linker and nitro group instead of sulfonamide.

- Applications: Herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO), highlighting the role of trifluoromethyl and chloro substituents in agrochemical design .

- Molecular Weight : 438.79 g/mol, significantly higher due to the nitro and methylsulfonyl groups.

Key Observations:

- Positional Isomerism : The 5-CF₃ substitution in the target compound vs. 4-CF₃ in fomesafen and tetrahydropyrimidine derivatives may alter steric and electronic interactions, affecting target binding or stability.

- Functional Group Impact : Sulfonamides (target compound) generally exhibit higher solubility in polar solvents compared to nitrobenzamides () or carboxamides ().

- Bioactivity Trends : Antimicrobial activity in tetrahydropyrimidine derivatives and herbicidal action in fomesafen suggest that trifluoromethyl-chloro aromatic systems are versatile pharmacophores.

Biological Activity

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its anticancer and antibacterial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 394.78 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

-

Inhibition of Cancer Cell Proliferation :

- In vitro assays revealed that the compound effectively reduced the growth of several cancer cell lines, including leukemia, colon, renal, and breast cancer cells. The growth inhibition (GI) percentages ranged from 66% to 100% across different cell lines at a concentration of 10 µM .

- Notably, the compound showed remarkable efficacy against RXF 393 (renal cancer) and MDA-MB-468 (breast cancer) cell lines, with cytotoxicity values of 29.73% and 43.37%, respectively .

- Mechanism of Action :

Summary Table of Anticancer Activity

| Cell Line | Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| RXF 393 (Renal Cancer) | 66.21 - 100.00 | 29.73 |

| MDA-MB-468 (Breast) | 73.49 - 100.00 | 43.37 |

| NCI-H460 (Lung) | 78.87 - 94.34 | 3.51 |

| COLO 205 (Colon) | 30.00 - 41.55 | 30.00 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against various bacterial strains.

Findings on Antibacterial Activity

-

Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated significant antibacterial activity at low concentrations, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

- Comparative studies showed that derivatives similar to this compound had MIC values ranging from 9 µM to 29 µM against resistant bacterial strains .

- Potential as an Antitubercular Agent :

Summary Table of Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <15 |

| Mycobacterium tuberculosis | <20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.